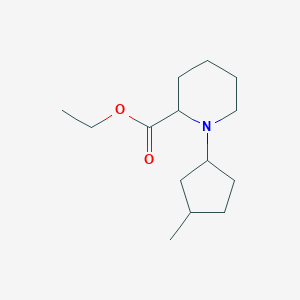
ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate
Descripción general
Descripción
Ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate, also known as SR-141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was developed by Sanofi-Aventis and was marketed as a weight loss drug until it was withdrawn from the market due to its adverse effects on mental health. Despite its withdrawal, SR-141716A has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and oncology.
Mecanismo De Acción
Ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1), which is primarily expressed in the brain and peripheral tissues. CB1 receptors are involved in the regulation of various physiological processes, including appetite, pain, mood, and memory. By blocking the activation of CB1 receptors, ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate modulates the endocannabinoid system and alters the release of neurotransmitters, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate are diverse and depend on the specific system being targeted. In the brain, it has been shown to reduce food intake, increase energy expenditure, and improve insulin sensitivity. In the periphery, it has been shown to reduce inflammation, inhibit angiogenesis, and promote apoptosis in cancer cells. However, these effects are often dose-dependent and can vary depending on the individual's genetic makeup and environmental factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate has several advantages and limitations for lab experiments. Its high potency and selectivity for CB1 receptors make it a valuable tool for studying the endocannabinoid system. However, its adverse effects on mental health and potential for abuse make it a challenging compound to work with. Additionally, its lipophilic nature and poor solubility in water can complicate its administration and analysis in vivo.
Direcciones Futuras
Include investigating its effects on other physiological systems, such as the immune system and the cardiovascular system, and developing more selective and safer CB1 receptor antagonists. Additionally, its potential as a tool for studying the endocannabinoid system in various disease states, such as addiction and neurodegenerative disorders, remains an area of interest.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and oncology. In neuroscience, it has been shown to modulate the endocannabinoid system, which plays a crucial role in the regulation of mood, cognition, and pain. In endocrinology, it has been investigated for its potential to treat obesity, type 2 diabetes, and metabolic disorders. In oncology, it has been explored for its potential to inhibit the growth and metastasis of cancer cells.
Propiedades
IUPAC Name |
ethyl 1-(3-methylcyclopentyl)piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-3-17-14(16)13-6-4-5-9-15(13)12-8-7-11(2)10-12/h11-13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPDWDXEVCKHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C2CCC(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-methylcyclopentyl)piperidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 4-{[(3,4,5-trimethoxyphenyl)amino]methyl}benzoate](/img/structure/B3850662.png)
![1-benzyl-N-[1-(4-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B3850669.png)
![1-(3-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3850676.png)

![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-nitrophenol](/img/structure/B3850691.png)
![3-{[2-(2-fluorophenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B3850695.png)
![2-[benzyl(4-ethylcyclohexyl)amino]ethanol](/img/structure/B3850707.png)
![(2,5-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B3850713.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methoxypyridin-3-yl)methyl]piperidin-3-ol](/img/structure/B3850720.png)
![6-chloro-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3850734.png)
![2-[4-(4-ethylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B3850747.png)